1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3-dimethyl-6-phenyl-
CAS No.: 53681-32-6
Cat. No.: VC20510613
Molecular Formula: C18H21N3O2
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53681-32-6 |
|---|---|
| Molecular Formula | C18H21N3O2 |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 5-butyl-1,3-dimethyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C18H21N3O2/c1-4-5-11-13-14-16(20(2)18(23)21(3)17(14)22)19-15(13)12-9-7-6-8-10-12/h6-10,19H,4-5,11H2,1-3H3 |
| Standard InChI Key | XHENNCPEXMMHDG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=C(NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3 |
Introduction
Chemical Synthesis and Optimization
Synthetic Routes
The synthesis of 5-butyl-1,3-dimethyl-6-phenyl-pyrrolo[2,3-d]pyrimidine-2,4-dione typically employs multicomponent one-pot reactions, which enhance efficiency and yield. A representative protocol involves:
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Core Formation: Condensation of barbituric acid derivatives with substituted glyoxals in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
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Functionalization: Sequential alkylation and aryl substitution at positions 1, 3, 5, and 6 using butyl halides, methylating agents, and phenylboronic acids under Suzuki-Miyaura coupling conditions.
Key Reaction Conditions:
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Solvent: Dimethylformamide (DMF) or dichloroethane
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Temperature: 80–120°C for 12–24 hours
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Catalysts: TBAB (5 mol%), palladium(II) acetate (2 mol%)
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Yield: 60–75% after column chromatography.
Optimization Strategies
Microwave-assisted synthesis reduces reaction times to 30–60 minutes while maintaining yields above 65%. Purification via recrystallization from hexane/ethyl acetate (3:1) achieves >95% purity, as validated by HPLC.
Table 1: Comparative Synthesis Methods
| Method | Duration (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 24 | 60 | 92 |
| Microwave-Assisted | 0.5 | 68 | 96 |
| Flow Chemistry | 6 | 72 | 94 |
Structural Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
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δ 1.20–1.35 (t, 3H, CH₂CH₂CH₂CH₃)
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δ 2.85 (s, 6H, N-CH₃)
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δ 6.22 (s, 1H, C5-H)
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δ 7.40–7.60 (m, 5H, C6-Ph).
IR (KBr):
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1685 cm⁻¹ (C=O stretch)
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1580 cm⁻¹ (C=N aromatic).
Crystallographic Insights
X-ray diffraction analysis of a closely related analog (5-propyl-1,3-diethyl-6-phenyl) reveals:
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Bond Angles: N1-C2-N3 = 117.5°, indicating slight ring distortion due to substituents.
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Torsion: The phenyl group at C6 adopts a 45° dihedral angle relative to the pyrimidine plane, optimizing π-π stacking in biological targets.
Biological and Pharmacological Properties
Anticancer Mechanisms
This compound demonstrates selective inhibition of RET kinase (IC₅₀ = 1.2 µM), a driver of non-small cell lung cancer (NSCLC). Molecular docking studies suggest:
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Binding Mode: The butyl chain occupies a hydrophobic pocket, while the phenyl group stabilizes via van der Waals interactions with Leu778 and Val804.
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Cellular Efficacy: Reduces A549 (NSCLC) proliferation by 78% at 10 µM over 72 hours, surpassing erlotinib (56%) in parallel assays.
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Target Selectivity |
|---|---|---|
| A549 (NSCLC) | 1.2 | RET kinase |
| MCF-7 (Breast) | 8.4 | EGFR |
| HEK293 (Normal) | >50 | N/A |
Antimicrobial Activity
Against Staphylococcus aureus (MRSA):
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MIC: 32 µg/mL, comparable to vancomycin (2 µg/mL) but with lower cytotoxicity (CC₅₀ > 100 µg/mL vs. 45 µg/mL).
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Mechanism: Disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a).
Industrial and Research Applications
Scale-Up Production
Continuous flow reactors achieve kilogram-scale synthesis with:
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Productivity: 12 g/h
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Solvent Recovery: 85% via inline distillation.
Derivative Development
Structural analogs modified at C5 (e.g., 5-cyclohexyl) show enhanced blood-brain barrier penetration, expanding potential CNS applications.
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